1-Chlorovinyltrimethylsilane
Overview
Description
1-Chlorovinyltrimethylsilane is an organosilicon compound with the molecular formula C5H11ClSi . It is a colorless liquid with a pungent odor . This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds, which are crucial in various chemical reactions and industrial processes.
Scientific Research Applications
1-Chlorovinyltrimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. It is also used in the preparation of silicon-containing polymers and materials.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can alter their properties and functions.
Medicine: Research is ongoing into the use of silicon-containing compounds in drug delivery systems and as potential therapeutic agents.
Industry: this compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Safety and Hazards
In case of exposure to 1-Chlorovinyltrimethylsilane, the recommended first-aid measures include moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, rinsing with pure water for at least 15 minutes if it contacts the eyes, and seeking immediate medical attention if ingested . It is advisable to use personal protective equipment and ensure adequate ventilation when handling this chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorovinyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of vinyl chloride with trimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorovinyltrimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.
Addition Reactions: The vinyl group in the compound can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form organosilicon polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic compounds. These reactions often require catalysts such as palladium or nickel complexes.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organolithium compounds are commonly used. These reactions typically occur under mild conditions.
Polymerization: Catalysts such as platinum or rhodium complexes are used to initiate polymerization. The reactions are carried out under controlled temperature and pressure conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted vinyltrimethylsilanes.
Addition Reactions: Products include halogenated or alkylated derivatives of vinyltrimethylsilane.
Polymerization: Products include organosilicon polymers with varying molecular weights and properties.
Mechanism of Action
The mechanism by which 1-Chlorovinyltrimethylsilane exerts its effects depends on the specific reaction it is involved in. Generally, the compound acts as a source of the vinyltrimethylsilyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Substitution Reactions: The chlorine atom is replaced by other groups, altering the electronic and steric properties of the molecule.
Addition Reactions: The vinyl group reacts with electrophiles or nucleophiles, forming new carbon-silicon bonds.
Polymerization: The vinyl group participates in chain-growth polymerization, leading to the formation of organosilicon polymers.
Comparison with Similar Compounds
1-Chlorovinyltrimethylsilane can be compared with other similar compounds, such as:
Vinyltrimethylsilane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorotrimethylsilane: Lacks the vinyl group, limiting its use in addition and polymerization reactions.
Vinyltriethoxysilane: Contains ethoxy groups instead of methyl groups, affecting its reactivity and solubility.
Uniqueness: this compound is unique due to the presence of both the vinyl and chlorosilane groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-chloroethenyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClSi/c1-5(6)7(2,3)4/h1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNDIZYYLUOIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501581 | |
Record name | (1-Chloroethenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2441-29-4 | |
Record name | (1-Chloroethenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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